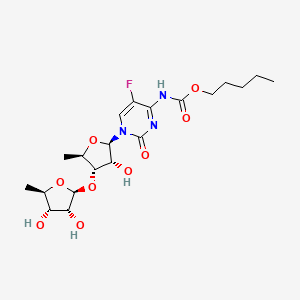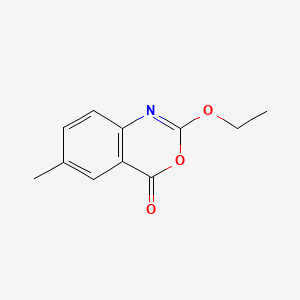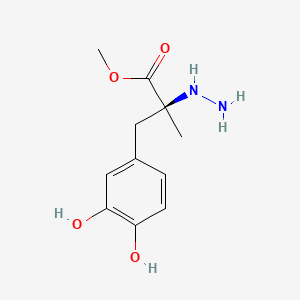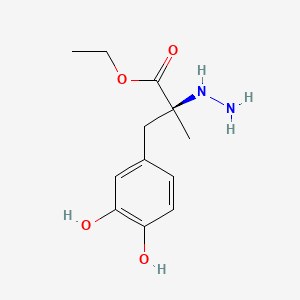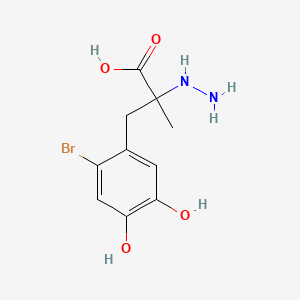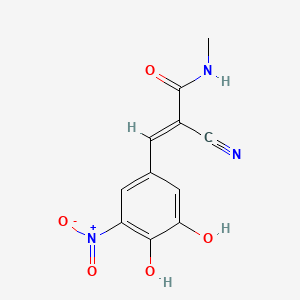
Cefaclor impurity E
カタログ番号 B601262
CAS番号:
188915-50-6
分子量: 355.8
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefaclor impurity E, also known as Cefaclor Open-Ring Impurity, is a compound related to Cefaclor . Its chemical name is 2-[[ (2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid .
Molecular Structure Analysis
The molecular formula of Cefaclor impurity E is C14H14ClN3O4S, and its molecular weight is 355.8 . The structure includes a phenylacetyl group, a thiazine ring, and an acetic acid group .科学的研究の応用
1. Identification and Analysis Techniques
- Cefaclor Impurity E has been identified and analyzed using advanced techniques like high-performance liquid chromatography/electrospray ionization-mass spectrometry (HPLC/ESI-MS). These methods are crucial for understanding the degradation process of cefaclor, revealing the formation of two diastereomers of Impurity E (Chuchracka, Frański, & Frańska, 2020).
2. Characterization in Pharmaceutical Context
- Studies have also focused on characterizing impurities in cefaclor using multidimensional approaches. Techniques like HPLC with gradient elution and mass spectrometric detection are employed for identifying impurities and distinguishing between process-related impurities, degradation products, and formulation excipients (Olsen, Baertschi, & Riggin, 1993).
3. On-Column Degradation Studies
- Intriguingly, a study has identified a 'ghost peak' during the impurity separation of cefaclor by HPLC, which turned out to be an unusual on-column degradant of cefaclor. This reveals important insights into the stability and analysis of cefaclor under various laboratory conditions (Zhong et al., 2019).
4. Environmental Concerns and Decomposition Studies
- The decomposition and mineralization of cefaclor using gamma radiation have been studied, highlighting concerns about antibiotics in the environment and their potential to contribute to antibiotic-resistant bacteria. This research is vital for understanding the environmental impact and degradation pathways of cefaclor (Yu et al., 2008).
5. Advanced Capillary Electrophoresis Methods
- Capillary electrophoresis (CE) has been increasingly used for impurity profiling of drugs like cefaclor. CE is crucial for the analysis of foodstuffs, determination of adulterants, and impurity profiling in pharmaceuticals. This technique offers a comparison between CE and liquid chromatography methods and highlights the strengths of CE in drug compound analysis (Shah, Patel, Tripathi, & Vyas, 2021).
Safety and Hazards
特性
CAS番号 |
188915-50-6 |
|---|---|
分子式 |
C14H14ClN3O4S |
分子量 |
355.8 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2H-1,3-Thiazine-2-acetic acid, α-[(aminophenylacetyl)amino]-5-chloro-3,4-dihydro-4-oxo-, [2R-[2R*[R*(R*)]]]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



